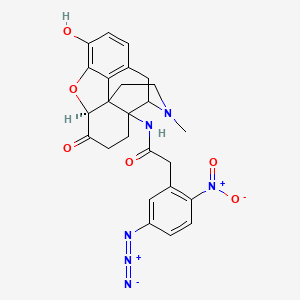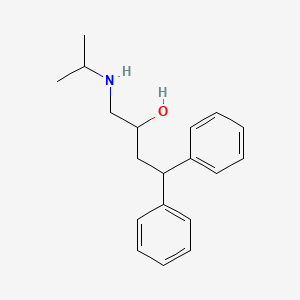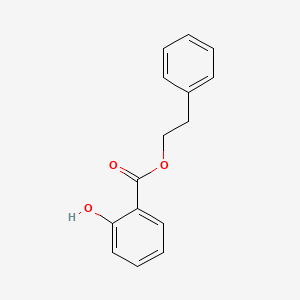
Flunidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flunidazole, also known as MK-915, is a 5-nitroimidazole derivative used as an antiparasitic treatment. It has been shown to have both trichomonacidal and amebicidal properties. This compound has been used for the treatment of Trichomonas vaginalis vaginitis, Blastocystis hominis, Entamoeba histolytica, and Giardia intestinalis .
Preparation Methods
The synthesis of flunidazole involves several steps, including transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds without catalysts and solvents from 2-azidobenzaldehydes and amines . Industrial production methods typically involve the use of metal-catalyzed synthesis to achieve good to excellent yields with minimal formation of byproducts .
Chemical Reactions Analysis
Flunidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition metal catalysts, reductive agents, and specific solvents. Major products formed from these reactions include different derivatives of this compound, which can be used for further applications .
Scientific Research Applications
Flunidazole has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology and medicine, it is used for its antiparasitic properties to treat infections caused by Trichomonas vaginalis, Blastocystis hominis, Entamoeba histolytica, and Giardia intestinalis . In the industry, this compound is used in the development of new drugs and treatments for parasitic infections .
Mechanism of Action
Flunidazole exerts its effects by interfering with the DNA synthesis of the parasites. It targets the DNA of the parasites, causing strand breakage and inhibiting their replication. This leads to the death of the parasites and the resolution of the infection .
Comparison with Similar Compounds
Flunidazole is similar to other 5-nitroimidazole derivatives such as metronidazole and tinidazole. this compound has unique properties that make it more effective against certain parasites. For example, it has been shown to have higher efficacy against Trichomonas vaginalis compared to metronidazole . Other similar compounds include secnidazole and ornidazole, which also belong to the 5-nitroimidazole class of antiparasitic agents .
Properties
CAS No. |
4548-15-6 |
|---|---|
Molecular Formula |
C11H10FN3O3 |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-5-nitroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10FN3O3/c12-9-3-1-8(2-4-9)11-13-7-10(15(17)18)14(11)5-6-16/h1-4,7,16H,5-6H2 |
InChI Key |
OQKHPZHGTCHGOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC=C(N2CCO)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2CCO)[N+](=O)[O-])F |
Key on ui other cas no. |
4548-15-6 |
Synonyms |
flunidazole MK-915 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















